
Bis(3-((benzylidene)amino)propyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-((benzylidene)amino)propyl)amine is an organic compound that features a benzylidene group attached to an amino propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-((benzylidene)amino)propyl)amine typically involves the reaction of 3-aminopropylamine with benzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction methods .
Industrial Production Methods
Industrial production of this compound may involve continuous reaction processes using a reaction column. The process can be catalyzed by heterogeneous catalysts to ensure high yield and purity .
化学反応の分析
Types of Reactions
Bis(3-((benzylidene)amino)propyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
Bis(3-((benzylidene)amino)propyl)amine has several applications in scientific research:
作用機序
The mechanism of action of Bis(3-((benzylidene)amino)propyl)amine involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can form covalent or non-covalent interactions with target molecules, leading to changes in their activity or function. The amino groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
Bis(3-aminopropyl)amine: A related compound with similar structural features but without the benzylidene group.
Norspermidine: Another similar compound used in various chemical and biological applications.
Uniqueness
Bis(3-((benzylidene)amino)propyl)amine is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable for specialized applications in research and industry .
特性
分子式 |
C20H25N3 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
3-(benzylideneamino)-N-[3-(benzylideneamino)propyl]propan-1-amine |
InChI |
InChI=1S/C20H25N3/c1-3-9-19(10-4-1)17-22-15-7-13-21-14-8-16-23-18-20-11-5-2-6-12-20/h1-6,9-12,17-18,21H,7-8,13-16H2 |
InChIキー |
XHCCXVNAHLPPGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=NCCCNCCCN=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,5R)-6-benzyloxy-7-oxo-2-[((3R)-N-Boc-piperidine-3-carbonyl)-hydrazinocarbonyl]-1,6-diaza-bicyclo[3.2.1]octane](/img/structure/B14889522.png)
![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)
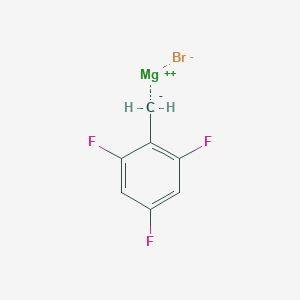
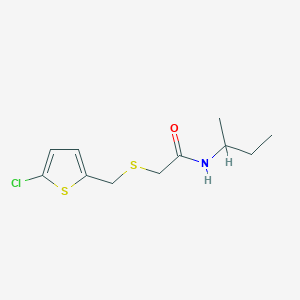
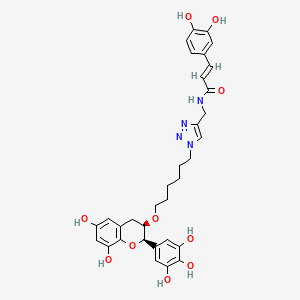
![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
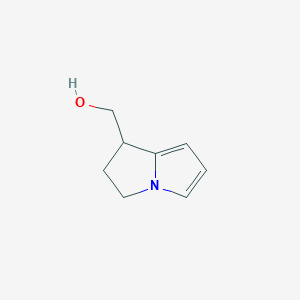
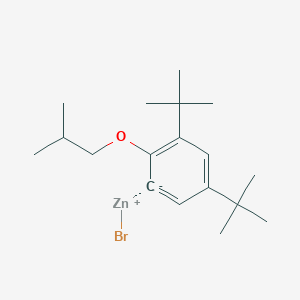
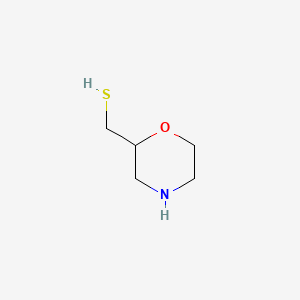

![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)
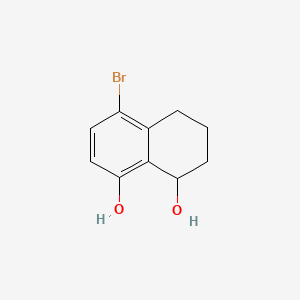
![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
![3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14889642.png)
